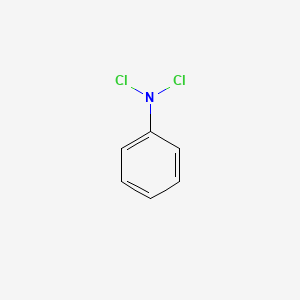

Benzenamine, N,N-dichloro-

Description

This compound is structurally distinct from ring-chlorinated anilines (e.g., 2-chloro- or 3,5-dichloro-benzenamine), as the chlorination occurs at the nitrogen rather than the aromatic ring.

Formation and Reactivity: N,N-dichloro derivatives of amines are typically formed via chlorination of amino groups. highlights that treating amino acids or proteins with chlorine rapidly generates N-chloro-aminod derivatives, even in the presence of ammonia . These compounds are intermediates that can further degrade into hazardous by-products like cyanogen chloride or nitriles under high chlorine-to-substrate ratios . This reactivity underscores the environmental and toxicological significance of N,N-dichloro-benzenamine.

Properties

CAS No. |

70278-00-1 |

|---|---|

Molecular Formula |

C6H5Cl2N |

Molecular Weight |

162.01 g/mol |

IUPAC Name |

N,N-dichloroaniline |

InChI |

InChI=1S/C6H5Cl2N/c7-9(8)6-4-2-1-3-5-6/h1-5H |

InChI Key |

DADSZOFTIIETSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Chemical Behavior

- N,N-Dichloro-benzenamine vs. Ring-Chlorinated Anilines :

- N,N-Dichloro-benzenamine : Chlorines on the amine group increase electrophilicity, making the compound more reactive in nucleophilic substitution or oxidation reactions.

- Ring-Chlorinated Anilines (e.g., 2,3-dichloro- or 3,5-dichloro-benzenamine): Chlorine atoms on the aromatic ring alter electronic properties, directing further substitution reactions (e.g., para/ortho positions) and influencing acidity (pKa) .

Environmental and Regulatory Considerations

- Wastewater Treatment : Chlorine oxidation effectively removes benzenamines at concentrations ≤50 mg/L, achieving 95% efficiency. Higher concentrations poison sludge, necessitating pre-treatment .

- Regulatory Status: Chlorinated anilines like 2-methyl-benzenamine (U328) and 4-methyl-benzenamine (U353) are classified as hazardous wastes in concentrations >10% .

Q & A

Q. What advanced techniques improve yield in N,N-dichlorobenzenamine synthesis?

- Methodology : Employ microwave-assisted synthesis (100–120°C, 30 min) to accelerate chlorination. Optimize solvent systems (e.g., DMF/CH2Cl2) for homogeneous mixing. Use DoE (Design of Experiments) to model variables (temperature, catalyst loading) and maximize yield (>85%) .

Data Contradiction Analysis

- Thermodynamic Discrepancies : Conflicting ΔfH° values may arise from sample purity (e.g., residual solvents) or calibration errors. Replicate measurements using adiabatic calorimetry and cross-check with vapor pressure data (Antoine equation parameters).

- Antifungal Efficacy Variability : Differences in Aspergillus strain susceptibility or growth media (e.g., PDA vs. maize kernels ) can alter inhibition thresholds. Standardize bioassays using CLSI M38-A2 guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.